Chlorimuron-ethyl
Overview
Description
Chlorimuron-ethyl is a widely used herbicide belonging to the sulfonylurea family. It is primarily employed in agriculture to control broad-leaved weeds in crops such as soybeans and peanuts . Due to its high efficacy at low application rates and low toxicity to humans and animals, it has become a popular choice for weed management .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorimuron-ethyl is synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxypyrimidine with ethyl 2-aminosulfonylbenzoate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorimuron-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is the primary degradation pathway, where the ester bond is cleaved to form chlorimuron and ethanol .
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and can be catalyzed by acids or bases.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include 2-amino-4-chloro-6-methoxypyrimidine and ethyl 2-sulfamoylbenzoate .
Scientific Research Applications
Chlorimuron-ethyl has a wide range of applications in scientific research:
Mechanism of Action
Chlorimuron-ethyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis, leading to the cessation of cell division and plant growth . The primary molecular targets are the ALS enzymes in the shoots and roots of the plants .
Comparison with Similar Compounds
Chlorimuron-ethyl is unique among sulfonylurea herbicides due to its high efficacy at low application rates and its specific action on broad-leaved weeds. Similar compounds include:
Metsulfuron-methyl: Another sulfonylurea herbicide with a similar mode of action but used for different crops.
Rimsulfuron: Known for its use in controlling both broad-leaved weeds and grasses.
Thifensulfuron-methyl: Used in cereal crops and has a broader spectrum of weed control.
This compound stands out due to its specific application in soybean and peanut fields and its relatively low environmental impact compared to other herbicides .
Biological Activity
Chlorimuron-ethyl is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and certain grasses in various crops, particularly soybeans. Its biological activity is characterized by its mode of action, degradation pathways, and environmental impact, which are crucial for understanding its efficacy and safety.
Mode of Action
This compound functions as an acetolactate synthase (ALS) inhibitor. This enzyme is essential for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants. By inhibiting ALS, this compound disrupts protein synthesis, leading to plant growth inhibition and eventual death of susceptible weed species. The herbicide's selectivity arises from its higher affinity for the ALS enzyme in target plants compared to non-target species.
Degradation Pathways
Recent studies have elucidated the biodegradation pathways of this compound by specific microbial strains. For instance, the strain Chenggangzhangella methanolivorans has been shown to effectively degrade this compound through a series of enzymatic reactions involving key genes such as atzF, atzD, and cysJ. These genes are involved in different steps of the degradation process, with significant upregulation observed during treatment with this compound.
Key Findings from Research Studies
- Transcriptome Analysis : A global transcriptome analysis revealed that during this compound degradation, a total of 2725 differentially expressed genes (DEGs) were identified. Notably, 34 genes were up-regulated in early growth phases, indicating an adaptive response to the herbicide's presence .
- Gene Knockout Studies : Knockout strains lacking atzF, atzD, or cysJ showed significantly reduced degradation rates compared to wild-type strains, confirming the importance of these genes in the degradation pathway .
- Degradation Products : The primary degradation products identified include 4-chloro-6-methoxypyrimidin-2-amine and 2-sulfamoylbenzoate. These products were formed through enzymatic processes involving SulE and PnbA proteins that cleave ester bonds in this compound .
Environmental Impact and Residual Effects
This compound's residual effects have been studied extensively to assess its environmental impact. An experiment conducted on Cerrado sandy soil evaluated its residual activity when tank mixed with glyphosate. The study found that this compound effectively controlled Bidens pilosa , a common weed species, with varying degrees of efficacy depending on application rates .
Case Studies
Case Study 1: Microbial Biodegradation
A study focused on the microbial degradation of this compound highlighted the potential for bioremediation strategies using engineered bacteria. The findings indicated that specific strains could be utilized to reduce herbicide residues in contaminated environments, thus mitigating environmental risks associated with herbicide application .
Case Study 2: Soil Contamination
Research on soil contamination from this compound revealed significant interactions with soil organic matter and microbial communities. The herbicide's persistence in soil was influenced by various factors including pH and moisture content, which affected its sorption and desorption dynamics .
Summary Table: Key Characteristics of this compound
Characteristic | Details |
---|---|
Chemical Class | Sulfonylurea |
Mode of Action | ALS inhibitor |
Target Weeds | Broadleaf weeds and certain grasses |
Key Genes in Biodegradation | atzF, atzD, cysJ |
Degradation Products | 4-chloro-6-methoxypyrimidin-2-amine; 2-sulfamoylbenzoate |
Environmental Persistence | Influenced by soil type, pH, and moisture |
Properties
IUPAC Name |
ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWAMPCUPHPTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O6S | |
Record name | CHLORIMURON ETHYL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023955 | |
Record name | Chlorimuron-ethyl | |
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Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB] | |
Record name | CHLORIMURON ETHYL | |
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Record name | Chlorimuron-ethyl | |
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Solubility |
Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7 | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
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Density |
1.51 at 25 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
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Vapor Pressure |
4.0X10-12 mm Hg at 25 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth., Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification., ...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl. | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from butyl chloride, White solid, Colorless crystals | |
CAS No. |
90982-32-4, 94365-91-0 | |
Record name | CHLORIMURON ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorimuron-ethyl | |
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Record name | Chlorimuron-ethyl [ISO] | |
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Record name | Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester | |
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Record name | Chlorimuron-ethyl | |
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Record name | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate | |
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Record name | CHLORIMURON-ETHYL | |
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Record name | CHLORIMURON-ETHYL | |
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Melting Point |
181 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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